molecular formula C7H5NO2S2 B15320401 Methyl4-isothiocyanatothiophene-2-carboxylate

Methyl4-isothiocyanatothiophene-2-carboxylate

Cat. No.: B15320401
M. Wt: 199.3 g/mol
InChI Key: PDMWTKZSDIOVDL-UHFFFAOYSA-N
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Description

Methyl 4-isothiocyanatothiophene-2-carboxylate is a thiophene derivative with the molecular formula C7H5NO2S2 and a molecular weight of 199.2501. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylate as the starting material.

  • Reaction Steps: The thiophene-2-carboxylate undergoes halogenation to introduce the isothiocyanato group at the 4-position.

  • Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often using a suitable catalyst to facilitate the halogenation process.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: Methyl 4-isothiocyanatothiophene-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-isothiocyanatothiophene-2-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-isothiocyanatothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Methyl 4-isothiocyanatothiophene-2-carboxylate is compared with other thiophene derivatives:

  • Similar Compounds: Thiophene-2-carboxylic acid, 4-methylthiophene-2-carboxylate, and 4-ethylthiophene-2-carboxylate.

  • Uniqueness: The presence of the isothiocyanato group at the 4-position makes Methyl 4-isothiocyanatothiophene-2-carboxylate unique compared to other thiophene derivatives.

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Properties

Molecular Formula

C7H5NO2S2

Molecular Weight

199.3 g/mol

IUPAC Name

methyl 4-isothiocyanatothiophene-2-carboxylate

InChI

InChI=1S/C7H5NO2S2/c1-10-7(9)6-2-5(3-12-6)8-4-11/h2-3H,1H3

InChI Key

PDMWTKZSDIOVDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)N=C=S

Origin of Product

United States

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